3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile
Description
This compound features a 2-azaspiro[4.5]decane core, a hydroxymethyl group at position 4, and a 3-oxopropanenitrile moiety. The spirocyclic framework imparts conformational rigidity, while the hydroxymethyl group enhances hydrophilicity, distinguishing it from simpler nitrile derivatives. Its synthesis likely involves cyclization and nitrile introduction steps, as inferred from related spirocyclic compounds in .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H20N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-6,8-10H2 |
InChI Key |
LQLODOWXWPCLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a tandem Prins/Pinacol reaction, followed by functional group modifications to introduce the hydroxymethyl and oxopropanenitrile groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxopropanenitrile group can be reduced to an amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core and functional groups. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Physicochemical and Pharmacological Insights
Solubility and Reactivity
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile (CAS Number: 2097994-73-3) is a complex organic compound with a spirocyclic structure that has gained attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, case studies, and research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C13H20N2O2
Molecular Weight : 236.31 g/mol
The compound's structure features a unique spirocyclic arrangement that contributes to its biological activity. The hydroxymethyl and nitrile groups are particularly significant for its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzymatic Inhibition
- Antimicrobial Activity
- Cytotoxicity and Safety Profile
Enzymatic Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Studies have shown that it interacts with enzymes associated with various diseases, potentially modulating their activity and influencing disease progression.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. Studies have demonstrated that derivatives of spirocyclic compounds exhibit noteworthy antibacterial and antifungal activities.
Case Study 1: Antimicrobial Efficacy
In a laboratory study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
Cytotoxicity and Safety Profile
Cytotoxicity assessments reveal that at lower concentrations, the compound does not exhibit significant toxicity towards mammalian cell lines, indicating a favorable safety profile for further research.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzymatic Inhibition | Inhibits specific enzymes involved in metabolic pathways |
| Antimicrobial Activity | Effective against E. coli and S. aureus with inhibition observed at low concentrations |
| Cytotoxicity | Exhibits low toxicity towards mammalian cell lines at lower concentrations |
Pharmacological Studies
Recent pharmacological studies have highlighted various properties of this compound:
- Antimicrobial Efficacy : Research indicates strong activity against multiple pathogens.
- Enzyme Interaction : Studies suggest effective inhibition of virulence factors in pathogenic bacteria via interactions with the Type III secretion system (T3SS).
Case Study 2: Enzyme Interaction
In another study focused on the interaction of this compound with enzymes involved in bacterial virulence, it was found to effectively inhibit T3SS-mediated virulence factors in pathogenic bacteria, providing insights into its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
